molecular formula C6H8O2 B1608614 But-3-ynyl Acetate CAS No. 56703-55-0

But-3-ynyl Acetate

Cat. No. B1608614
CAS RN: 56703-55-0
M. Wt: 112.13 g/mol
InChI Key: SNGNSVDRPMTMGW-UHFFFAOYSA-N
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Description

But-3-ynyl Acetate is a chemical compound with the molecular formula C6H8O2 . It is also known by other names such as 3-Butynyl-1-acetate and But-3-yn-1-yl acetate . The molecular weight of But-3-ynyl Acetate is 112.13 g/mol .


Synthesis Analysis

The synthesis of But-3-ynyl Acetate has been explored in various studies. For instance, a gold (I)-catalyzed glycosylation for stereoselective synthesis of 2-deoxy α-glycosides using bench-stable 2-deoxy S-But-3-ynyl thioglycoside donors has been described .


Molecular Structure Analysis

The molecular structure of But-3-ynyl Acetate is represented by the InChI code InChI=1S/C6H8O2/c1-3-4-5-8-6 (2)7/h1H,4-5H2,2H3 . The Canonical SMILES representation is CC(=O)OCCC#C .


Physical And Chemical Properties Analysis

But-3-ynyl Acetate has several computed properties. It has a molecular weight of 112.13 g/mol and an XLogP3-AA value of 0.7 . It has no hydrogen bond donors but has two hydrogen bond acceptors . The compound has three rotatable bonds . Its exact mass and monoisotopic mass are both 112.052429494 g/mol . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

1. Application in Thiol–Epoxy Click Reaction

  • Summary of Application: But-3-ynyl Acetate is used in the synthesis of high-purity trifunctional mercaptoesters, which are used in thiol–epoxy click reactions. These reactions are gaining popularity in organic chemistry and materials science research for achieving synthetic goals ranging from small molecules to crosslinked macromolecular networks .
  • Methods of Application: The direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) was conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to examine the optimized synthetic conditions needed to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .

2. Application in Biosynthesis of Butyl Acetate

  • Summary of Application: Butyl acetate has shown wide applications in food, cosmetics, medicine, and biofuel sectors. These short-chain fatty acid esters can be produced by either chemical or biological synthetic process with corresponding alcohols and acids .
  • Methods of Application: In this study, three proof-of-principle strategies for the one-pot butyl acetate production from glucose through microbial fermentation were designed and evaluated .
  • Results or Outcomes: Different microbial mono- and co-culture systems for butyl acetate biosynthesis were successfully constructed. These strategies may be extended to the biosynthesis of a wide range of esters, especially to some longer chain ones .

3. Application in Synthesis of Hyperbranched Polymers

  • Summary of Application: But-3-ynyl Acetate is used in the synthesis of hyperbranched polymers. Hyperbranched polymers have a highly branched three-dimensional architecture, which gives them unique properties such as low viscosity, high solubility, and the ability to encapsulate guest molecules .
  • Methods of Application: The hyperbranched monomer but-3-ynyl 3-mercaptopropanoate (BYMP) was synthesized according to the procedures described in the literature . Typically, 12.5 g of but-3-yn-1-ol, 3.85 g of 3-mercaptopropionic acid, and 1.06 g of sulphuric acid were added to a flask, and the mixture was then stirred .
  • Results or Outcomes: The synthesis resulted in the production of the hyperbranched monomer but-3-ynyl 3-mercaptopropanoate (BYMP), which can be used in the formation of hyperbranched polymers .

4. Application in Synthesis of Borinic Acid Derivatives

  • Summary of Application: But-3-ynyl Acetate is used in the synthesis of borinic acid derivatives. Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
  • Methods of Application: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
  • Results or Outcomes: The synthesis of borinic acids has been successful, and these compounds have shown interesting properties and reactivities. They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and have found applications in cross-coupling reactions .

5. Application in Synthesis of High-Purity Trifunctional Mercaptoesters

  • Summary of Application: But-3-ynyl Acetate is used in the synthesis of high-purity trifunctional mercaptoesters, which are used in thiol–epoxy click reactions. These reactions are gaining popularity in organic chemistry and materials science research for achieving synthetic goals ranging from small molecules to crosslinked macromolecular networks .
  • Methods of Application: The direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) was conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to examine the optimized synthetic conditions needed to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .

6. Application in Synthesis of Organoboron Compounds

  • Summary of Application: But-3-ynyl Acetate is used in the synthesis of organoboron compounds. Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
  • Methods of Application: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
  • Results or Outcomes: The synthesis of borinic acids has been successful, and these compounds have shown interesting properties and reactivities. They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and have found applications in cross-coupling reactions .

properties

IUPAC Name

but-3-ynyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGNSVDRPMTMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390790
Record name But-3-ynyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

But-3-ynyl Acetate

CAS RN

56703-55-0
Record name But-3-ynyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name but-3-yn-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
F DiCosmo, GHN Towers, JØ Lam - Pesticide Science, 1982 - Wiley Online Library
… aphanidermatum, and Saprolegnia sp., elicited by 5‐(but‐3‐en‐l‐ynyl)‐2,2′‐bithienyl, 2,2′: 5′,2″‐terthienyl, and 2‐chloro‐4‐[5‐(penta‐1,3‐diynyl)‐2‐thienyl]but‐3‐ynyl acetate in …
Number of citations: 48 onlinelibrary.wiley.com
C Trujillo, G Sánchez‐Sanz… - … A European Journal, 2014 - Wiley Online Library
… To prove the role of the propargylic ester group in the formal alkyne–carbonyl metathesis reaction, 4-(4-methoxyphenyl)but-3-ynyl acetate (1 d) was applied in the BF 3 ⋅Et 2 O …
NS Radulović, MS Denić - Chemistry & Biodiversity, 2013 - Wiley Online Library
… The occurrence of 4-(2,2о-bithiophen-5-yl)but-3-ynyl acetate is quite widespread among the members of the genus Echinops, whereas 4-(2,2о-bithiophen-5-yl)but-3-ynyl 3-…
Number of citations: 21 onlinelibrary.wiley.com
J Zhu, WC Cui, S Wang, ZJ Yao - Organic letters, 2018 - ACS Publications
… (9−12) First, the hydrosilylation of but-3-ynyl acetate was examined under irradiation of 10 W white LEDs with 1 mol % of Eosin Y. To our delight, the reaction proceeded in a highly regio…
Number of citations: 66 pubs.acs.org
P Azerang, AH Rezayan, S Sardari, F Kobarfard… - DARU Journal of …, 2012 - Springer
Background The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has intensified efforts to discover novel drugs for tuberculosis (TB) treatment. Targeting …
Number of citations: 14 link.springer.com
NN Büyükadalı, S Seven, N Aslan, D Yenidede… - Tetrahedron …, 2015 - Elsevier
… (+)-1-(benzo[b]thiophen-2-yl)but-3-ynyl acetate (+)-2a in 84% and 99% ee, respectively, at … 1-(benzofuran-2-yl)but-3-ynyl acetate (+)-2b both with 99% ee at 40 C after shaking for 72 h. …
Number of citations: 9 www.sciencedirect.com
JT Arnason, GJ Bourque, C Madhosilngh… - … systematics and ecology, 1986 - Elsevier
… For example, the substance, 2-chloro-4-(5penta-l,3-diynyl)-2-thienyl) but-3-ynyl acetate inhibits mycelial growth in an agar bioassay at an effective concentration for 50% inhibition (…
Number of citations: 17 www.sciencedirect.com
GA Guerrero‐Vásquez, FAD Galarza… - European Journal of …, 2016 - Wiley Online Library
… 2-Hydroxy-2-methyl-4-[1,8:4,5-bis(methylenedioxy)naphthalene-2-yl]but-3-ynyl Acetate (23): Acetic anhydride (35.1 µL, 0.32 mmol) was added to a stirred and cooled solution (0 C) of 2-…
M Tiecco, L Testaferri, A Temperini… - European Journal of …, 2004 - Wiley Online Library
Se‐Phenyl selenocarboxylates have been conveniently prepared from (phenylseleno)acetylenes by treatment with p‐toluenesulfonic acid monohydrate in dichloromethane. This easy …
G Grogan - Annual Reports Section" B"(Organic Chemistry), 2009 - pubs.rsc.org
This report reviews significant developments in applications of biological catalysis in synthetic organic chemistry for the year 2008. Amongst the highlights, a carboxylesterase with …
Number of citations: 10 pubs.rsc.org

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